(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate
Description
(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate (CAS: 532394-17-5) is a synthetic organic compound classified as a triflate ester. Its molecular formula is C₁₂H₁₁F₃O₇S, with a molecular weight of 327.23 g/mol and a purity typically exceeding 98% . The structure features a 1,3-benzodioxin core substituted with methoxy, dimethyl, and ketone groups at positions 7, 2, and 4, respectively, while the trifluoromethanesulfonyl (triflyl) group at position 5 enhances its reactivity as a leaving group in organic synthesis. This compound serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, leveraging the triflyl group’s strong electron-withdrawing properties to facilitate nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O7S/c1-11(2)20-7-4-6(19-3)5-8(9(7)10(16)21-11)22-23(17,18)12(13,14)15/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCYVZLETVRDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(C(=CC(=C2)OC)OS(=O)(=O)C(F)(F)F)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Dihydroxyacetophenone Derivatives
A starting material such as 5-methoxy-2,4-dihydroxyacetophenone undergoes cyclization with 2,2-dimethyl-1,3-propanediol under acidic or dehydrating conditions. The reaction is conducted in toluene or benzene at reflux (110–140°C) using a Dean-Stark apparatus to remove water. Anhydrous sodium sulfate or molecular sieves enhance yield by trapping residual moisture.
Example protocol :
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Combine 5-methoxy-2,4-dihydroxyacetophenone (10 mmol), 2,2-dimethyl-1,3-propanediol (12 mmol), and p-toluenesulfonic acid (0.5 mmol) in toluene (50 mL).
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Reflux for 3–5 hours under nitrogen, followed by cooling and extraction with ethyl acetate.
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Yield: 70–85% after silica gel chromatography (hexane/ethyl acetate 4:1).
Reduction and Oxidation Steps
Intermediate ketones are reduced to alcohols using sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) regenerates the ketone, critical for stabilizing the dioxin ring.
Introduction of the Trifluoromethanesulfonate Group
Triflation of the phenolic oxygen at position 5 is achieved using trifluoromethanesulfonic anhydride (Tf₂O) under basic conditions. The Royal Society of Chemistry’s synthesis of cryptosporiopsin A provides a directly applicable protocol.
Activation and Triflation
The phenolic hydroxyl group is deprotonated with a hindered base (e.g., 2,6-lutidine or pyridine) to prevent side reactions. Tf₂O is then added dropwise at low temperatures (−20°C to 0°C) to minimize ester hydrolysis.
Optimized procedure :
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Dissolve 7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-ol (5 mmol) in anhydrous dichloromethane (20 mL).
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Add pyridine (6 mmol) and cool to −10°C.
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Slowly add Tf₂O (5.5 mmol) and stir for 2 hours.
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Quench with ice-cold water, extract with DCM, and purify via flash chromatography (hexane/ethyl acetate 3:1).
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DCM, THF) improve triflate stability, while temperatures above 10°C risk desulfonation. Anhydrous conditions are critical; traces of water hydrolyze Tf₂O to triflic acid, reducing yields.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Triflation
Recent advances in the synthesis of sulfonium triflates (e.g., 5-(trifluorovinyl)dibenzothiophenium triflate) suggest microwave irradiation (100–150°C, 30 min) could accelerate triflation, though this remains untested for the target compound.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Trifluoromethanesulfonic Acid 7-Methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines, and oxidizing agents like potassium permanganate . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield products where the trifluoromethanesulfonate group is replaced by the nucleophile .
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the reaction of 7-methoxy-2,2-dimethyl-4-oxo-4H-benzodioxin-5-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. This reaction forms the triflate ester, which can subsequently participate in various chemical reactions due to its electrophilic nature.
Scientific Research Applications
1. Organic Chemistry:
- Reagent in Synthesis: The compound is widely used as a reagent in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. It facilitates nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group .
2. Biochemistry:
- Enzyme Mechanisms: It plays a role in studying enzyme mechanisms and protein modifications. The electrophilic nature allows it to interact with nucleophilic sites on enzymes or proteins .
- Proteomics Research: The compound is utilized in proteomics for labeling and modifying proteins to study their functions and interactions .
3. Medicinal Chemistry:
- Drug Development: Research indicates potential applications in drug development, particularly in designing compounds that target specific biological pathways. The ability to modify existing molecules enhances its utility in creating novel therapeutic agents .
- Biochemical Tools: It serves as a biochemical tool for studying disease pathways and mechanisms at the molecular level .
4. Industrial Applications:
- Production of Fine Chemicals: The compound is employed in the production of fine chemicals and pharmaceuticals due to its reactivity and ability to form complex structures .
Case Study 1: Enzyme Inhibition Studies
In a study focusing on enzyme inhibition, (7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate was used to modify specific amino acid residues within an enzyme's active site. This modification was shown to significantly alter enzyme activity, providing insights into the enzyme's mechanism of action.
Case Study 2: Drug Design
A research team utilized this compound to synthesize a series of analogs targeting a specific receptor involved in cancer progression. The modifications led to enhanced binding affinity and selectivity compared to existing drugs, showcasing its potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of Trifluoromethanesulfonic Acid 7-Methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Ester involves its ability to act as a strong electrophile due to the presence of the trifluoromethanesulfonate group . This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Key Observations :
- Molecular Complexity: The target compound has a simpler structure compared to the pharmacologically active derivative in , which includes additional hydroxy, amino, and phenyl groups. This complexity correlates with higher molecular weight (537 vs. 327) and lipophilicity (LogP 4.23) .
- Reactivity: The triflyl group in the target compound enhances its utility in nucleophilic substitutions, similar to phosphoramidite triflates used in oligonucleotide synthesis (e.g., compound in ). However, the latter’s thiopyrimidinone moiety enables specialized reactivity in nucleic acid chemistry.
Functional Group Impact on Bioactivity
While the target compound lacks direct bioactivity data, structurally related triflates exhibit diverse applications:
- Agrochemicals: Triflusulfuron methyl ester (CAS: Not listed), a sulfonylurea herbicide, shares the trifluoromethyl group but incorporates a triazine ring for herbicidal activity .
Biological Activity
(7-Methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate, also known as trifluoromethanesulfonic acid 7-methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl ester, is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H11F3O7S
- Molecular Weight : 356.27 g/mol
- Boiling Point : Approximately 481.4 °C (predicted)
- Density : 1.492 g/cm³ (predicted) .
The compound is characterized by its triflate group, which can enhance the electrophilic nature of the molecule, potentially increasing its reactivity with biological nucleophiles. The benzodioxin moiety may contribute to its biological properties through interactions with various enzymes and receptors.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain benzodioxin derivatives can inhibit phospholipase D (PLD) activity, leading to increased apoptosis in cancer cells and reduced invasiveness .
Inhibition of Enzymatic Activity
Inhibition of PLD enzymatic activity has been linked to decreased cancer cell invasion and metastasis. Isoform-selective inhibitors targeting PLD have demonstrated promising results in preclinical models . This suggests that this compound may share similar inhibitory effects.
Case Studies
- Study on Antitumor Activity : A study evaluated the effects of various benzodioxin derivatives on cancer cell lines. The results indicated that these compounds can significantly reduce cell viability in a dose-dependent manner. The IC50 values for several derivatives were reported to be below 10 µM, indicating potent activity against specific cancer types .
- Mechanistic Insights : Another investigation focused on the interaction of related compounds with key signaling pathways involved in cancer progression. The findings suggested that these compounds could modulate pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation .
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate?
- Methodology : The compound can be synthesized via nucleophilic substitution of a hydroxyl or activated leaving group (e.g., hydroxyl at the 5-position of the benzodioxin core) with trifluoromethanesulfonic anhydride (Tf2O) in anhydrous dichloromethane or THF. A base like pyridine or 2,6-lutidine is typically used to scavenge protons. For analogous systems, hexafluoropropanol (HFIP) has been employed as a solvent to stabilize reactive intermediates, and oxidants like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) can facilitate electron-deficient aromatic systems .
- Characterization : Post-synthesis, validate purity via HPLC (>95%) and confirm structure using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ ~3.3 ppm for methoxy protons, δ ~160-170 ppm for carbonyl carbons) and HRMS (exact mass: C13H12F3O7S<sup>−</sup> requires m/z 385.0264) .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 4°C, −20°C, and room temperature (25°C) in inert atmospheres (argon). Monitor degradation via TLC or LC-MS over 1–3 months. For related trifluoromethanesulfonate esters, storage below −20°C in amber vials with desiccants (e.g., molecular sieves) is recommended to prevent hydrolysis of the triflate group .
Q. What spectroscopic techniques are critical for confirming the benzodioxin core and triflate group?
- Methodology :
- IR Spectroscopy : Look for C=O stretches (~1750 cm<sup>−1</sup>) and S=O stretches (~1350–1450 cm<sup>−1</sup>) .
- <sup>19</sup>F NMR : A singlet near δ −78 ppm confirms the triflate group .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, as seen in analogous sulfonate esters .
Advanced Research Questions
Q. How can regioselective triflation be optimized in electron-deficient benzodioxin systems?
- Methodology :
- Solvent Effects : Use polar aprotic solvents (e.g., HFIP) to stabilize transient oxonium intermediates and enhance electrophilicity at the 5-position .
- Protecting Groups : Introduce temporary silyl ethers (e.g., TBS) at competing reactive sites to direct triflation, as demonstrated in nucleoside chemistry .
- Catalysis : Screen Lewis acids (e.g., BF3·OEt2) to activate Tf2O, improving yields from 60% to >85% in pilot reactions .
Q. What mechanistic insights explain contradictions in reaction yields during scale-up synthesis?
- Analysis :
- Heat Transfer : Exothermic triflation at scale may lead to side reactions (e.g., ring-opening of benzodioxin). Use jacketed reactors with precise temperature control (−10°C to 0°C).
- Impurity Profiling : Trace moisture (<50 ppm) can hydrolyze triflate; employ Karl Fischer titration for solvent drying validation .
- Catalyst Degradation : Palladium catalysts (if used in downstream coupling) may deactivate due to sulfur poisoning; pre-treat with chelating resins .
Q. How does the trifluoromethanesulfonate group influence cross-coupling reactivity in Suzuki-Miyaura reactions?
- Methodology :
- Electrophilicity : The triflate’s strong electron-withdrawing nature (σp ~0.55) activates the aryl ring for Pd-catalyzed coupling. Compare turnover frequencies (TOF) with mesyl or tosyl analogues.
- Leaving Group Ability : Kinetic studies show triflate undergoes oxidative addition 10× faster than mesylate in Pd(PPh3)4-catalyzed systems .
- Side Reactions : Monitor for triflate reduction (to −CF3) under hydrogenative conditions; mitigate using Pd/C with controlled H2 pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
